Trimethyl[(2E)-1-methyl-2-butenyl]silane
Description
Properties
CAS No. |
53264-56-5 |
|---|---|
Molecular Formula |
C8H18Si |
Molecular Weight |
142.31 g/mol |
IUPAC Name |
trimethyl(pent-3-en-2-yl)silane |
InChI |
InChI=1S/C8H18Si/c1-6-7-8(2)9(3,4)5/h6-8H,1-5H3 |
InChI Key |
SJHJXINHDKXLCW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[(2E)-1-methyl-2-butenyl]silane can be synthesized through several methods. One common approach involves the hydrosilylation of 1-methyl-1,3-butadiene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silane across the double bond of the diene .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrosilylation process, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(2E)-1-methyl-2-butenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: It can participate in reduction reactions, often serving as a hydride donor.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced hydrocarbons and silyl ethers.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl[(2E)-1-methyl-2-butenyl]silane has several applications in scientific research:
Mechanism of Action
The mechanism of action of trimethyl[(2E)-1-methyl-2-butenyl]silane involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bond in the compound is relatively weak, making it an effective hydride donor. This property is exploited in various catalytic processes, where the compound acts as a reducing agent to facilitate the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, regioselectivity, and applications of Trimethyl[(2E)-1-methyl-2-butenyl]silane can be contextualized by comparing it to structurally related silanes:
Substituent Effects on Reactivity
- Key Insight : The position and nature of substituents significantly influence reactivity. For instance, 2-methyl or 2-phenyl substituents on allylsilanes enhance regioselectivity and yield in carbosilylation compared to unsubstituted analogs . Conversely, acetylenic silanes like trimethyl(phenylethynyl)silane exhibit divergent reactivity, leading to mixtures of regioisomers under similar conditions .
Stereochemical and Conjugation Effects
- (E,E)-Trimethyl(4-phenyl-1,3-butadienyl)silane: This conjugated diene silane, synthesized via nickel-catalyzed silylolefination, demonstrates enhanced stability and reactivity in cross-coupling reactions compared to mono-ene systems like the target compound .
- (E)-Trimethyl(2-phenylbut-1-en-1-yl)silane : The trans configuration of the double bond in this compound ensures compatibility with selective energy transfer processes, a feature shared with the (2E)-configured target silane .
Oxygen-Containing Analogues
- Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane (6n): This silyl ether derivative, synthesized from 4-phenyl-3-buten-2-one, highlights the impact of oxygen incorporation. Such compounds are pivotal in I(III)-mediated aryl migration/elimination reactions but differ in electronic properties compared to non-oxygenated allylsilanes .
Toxicity Trends
While toxicity data for this compound are unavailable, a general trend in silanes suggests that increased substitution (e.g., trimethyl vs. methyl groups) reduces toxicity. For example, tetramethylsilane (CAS 75-76-3) has a higher safety threshold than monosubstituted silanes .
Q & A
Q. What are the common synthetic routes for preparing Trimethyl[(2E)-1-methyl-2-butenyl]silane, and what factors influence reaction efficiency?
this compound is typically synthesized via hydrosilylation or coupling reactions. For example, analogous silanes like trimethyl(phenylethynyl)silane are prepared using stoichiometric control (e.g., 1.4 equivalents of silane relative to iodine precursors) and optimized conditions such as solvent polarity (CH₂Cl₂) and catalysts (e.g., trimethylsilyl triflate) . Reaction efficiency depends on steric hindrance from the trimethylsilyl group, temperature (room temperature to 60°C), and purification methods like recrystallization in MeOH .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign signals using internal standards (e.g., trimethyl(phenyl)silane) to confirm regiochemistry and stereochemistry .
- ²⁹Si NMR : Detects silicon environments, distinguishing between silyl substituents and reaction intermediates .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for volatile silanes .
Q. What are the critical safety considerations when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may form explosive mixtures with air .
- Personal Protective Equipment (PPE) : Wear chemical-impermeable gloves and eye protection .
- Incompatibilities : Avoid contact with acids, heavy metals, or ignition sources due to reactivity risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction data involving this compound?
Contradictions in yields or product ratios (e.g., stereoisomers) can arise from:
- Catalyst Systems : For example, Cp₂ZrCl₂–Et₃Al promotes regioselectivity in silane-mediated couplings but may yield mixed products under suboptimal conditions .
- Reaction Monitoring : Use in-situ NMR or GC-MS to track intermediate formation and adjust stoichiometry .
- Computational Modeling : Quantum chemistry or QSPR models (as in CC-DPS) predict steric/electronic effects influencing reaction pathways .
Q. What role does the silane group play in stabilizing intermediates during catalytic cycles?
The trimethylsilyl group:
- Steric Protection : Shields reactive centers (e.g., carbocations) from side reactions .
- Electronic Effects : Stabilizes transition states via hyperconjugation, as seen in hydrosilylation reactions .
- Thermodynamic Control : Favors kinetically controlled products in regioselective alkyne couplings .
Q. How can regioselectivity be controlled in reactions involving this compound?
- Catalyst Design : Zirconocene catalysts (e.g., Cp₂ZrCl₂) direct regioselectivity in alkyne insertions, favoring 1,2-addition over cyclization .
- Substrate Tuning : Electron-withdrawing substituents on the alkyne enhance selectivity for β-adducts .
- Solvent Effects : Polar solvents stabilize zwitterionic intermediates, altering product distributions .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- QSAR/QSPR Models : Correlate molecular descriptors (e.g., Hammett constants) with reaction outcomes .
- DFT Calculations : Analyze transition-state geometries to predict stereochemical outcomes .
- Neural Networks : Train on datasets of analogous silanes to forecast physicochemical properties .
Methodological Best Practices
- Synthetic Optimization : Scale reactions using 4.00 mmol batches to balance yield and practicality .
- Data Validation : Cross-reference NMR assignments with literature (e.g., Huang et al., 2014) to confirm structural integrity .
- Safety Protocols : Implement spill containment measures and emergency ventilation systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
